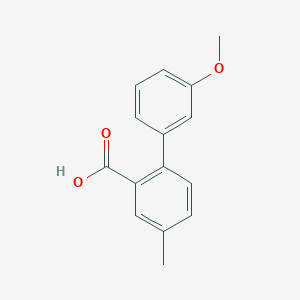

2-(3-Methoxyphenyl)-5-methylbenzoic acid

Description

2-(3-Methoxyphenyl)-5-methylbenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position of the phenyl ring attached to the benzoic acid scaffold and a methyl group at the 5-position of the benzene core.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOERNMSOEYAOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653518 | |

| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181566-77-7 | |

| Record name | 3'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Strategies for Position-Specific Functionalization

Nitration serves as a pivotal step in introducing nitro groups to aromatic rings, enabling subsequent reductions to amines. Patent CN112778147A demonstrates the nitration of m-toluic acid using 60–75% nitric acid at 0–20°C to yield 2-nitro-3-methylbenzoic acid with a mass-to-volume ratio of 1:3–5 (m-toluic acid:HNO₃) . Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Nitric Acid Concentration | 63.5–70% | Higher concentrations reduce byproducts |

| Reaction Temperature | 0–10°C | Prevents over-nitration |

| Stoichiometry | 1g:4mL (acid:substrate) | Maximizes nitro-group regioselectivity |

This method achieves 98.5–98.6% yield in subsequent hydrogenation steps, underscoring the importance of controlled nitration for downstream efficiency . For 2-(3-Methoxyphenyl)-5-methylbenzoic acid, analogous nitration at the 5-methyl position could be explored, though steric and electronic effects may necessitate tailored conditions.

Hydrogenation Reduction of Nitro Intermediates

Catalytic hydrogenation transforms nitro groups into amines, a step critical for introducing reactivity for further functionalization. Method A employs 10% Pd/C in ethanol under hydrogen atmospheres at 40–50°C, achieving near-quantitative yields (98.5–98.6%) of 2-amino-3-methylbenzoic acid . Noteworthy observations include:

-

Solvent Selection : Ethanol enhances catalyst activity and product solubility.

-

Temperature Sensitivity : Reactions at >50°C risk premature catalyst deactivation.

-

Scalability : Batch sizes up to 1.16 mol demonstrate industrial viability .

For the target compound, hydrogenation of a nitro precursor at the 2-position could facilitate amine-directed coupling with a 3-methoxyphenyl moiety.

Chlorination and Electrophilic Substitution

Chlorination in Method A utilizes dichlorohydantoin and benzoyl peroxide in DMF at 90–110°C, achieving 85.9–87.7% yield for 2-amino-3-methyl-5-chlorobenzoic acid . Critical factors include:

| Condition | Effect on Reaction |

|---|---|

| Catalyst Loading | 1–2% benzoyl peroxide |

| Solvent Polarity | DMF enhances electrophilic attack |

| Reaction Time | 1–2 hours |

Adapting this for methoxylation (as in Method B) would require substituting chlorine with methoxy groups via nucleophilic aromatic substitution (NAS). Patent CN107778167A demonstrates NAS using sodium methoxide and cuprous salts at 100°C to convert 2,6-dichlorotoluene to 2-methyl-3-chloroanisole . However, NAS typically demands electron-deficient rings, suggesting that prior nitration or sulfonation might be necessary for the target molecule.

Methoxylation and Coupling Strategies

Method B outlines a Grignard-based approach to install methoxy groups, reacting 2-methyl-3-chloroanisole with magnesium and dry ice to form 2-methyl-3-methoxybenzoic acid . Key data include:

-

Grignard Reagent : Bromoethane initiates magnesium activation.

-

Temperature Control : -10°C prevents side reactions during CO₂ insertion.

-

Acid Workup : Adjusting pH to 1 precipitates the product with 87% yield .

For this compound, a Suzuki-Miyaura coupling between 5-methyl-2-bromobenzoic acid and 3-methoxyphenylboronic acid could be hypothesized, though this requires palladium catalysis absent in the provided patents.

Synthetic Route Proposal and Feasibility

Combining methodologies from patents A and B, a plausible route involves:

-

Nitration : Introduce nitro at position 5 of m-toluic acid.

-

Hydrogenation : Reduce nitro to amine.

-

Diazotization/Coupling : Convert amine to diazonium salt for coupling with 3-methoxyphenyl derivatives.

-

Oxidation : Carboxylic acid retention via controlled reaction conditions.

Challenges include ensuring regioselectivity in nitration and coupling steps, as well as managing steric hindrance from the 3-methoxyphenyl group.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-5-methylbenzoic acid exerts its effects involves interactions with various molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Methoxyphenyl)-5-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Key Findings and Implications

Substituent Position : Methoxy groups at the 3-position (vs. 2- or 4-) optimize steric and electronic interactions in enzyme binding, as seen in tyrosinase inhibition studies .

Acidity Modulation : Electron-withdrawing groups (e.g., Br, Cl) increase benzoic acid acidity, enhancing ionic interactions in biological systems .

Synthetic Efficiency : High yields (>90%) are achievable for analogs using anthranilic acid and acyl chloride reactions, suggesting scalable synthesis for this compound .

Data Tables

Table 1: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) |

|---|---|---|---|

| This compound | C₁₅H₁₄O₃ | 242.27 | 3.2 |

| 2-(3-Bromobenzamido)-5-methylbenzoic acid | C₁₅H₁₃BrNO₃ | 334.16 | 3.8 |

| 2-Chloro-5-(3-methoxyphenyl)benzoic acid | C₁₄H₁₁ClO₃ | 262.69 | 3.5 |

Biological Activity

2-(3-Methoxyphenyl)-5-methylbenzoic acid is an aromatic carboxylic acid characterized by a methoxy group on the phenyl ring and a methyl group on the benzoic acid moiety. This compound has garnered attention due to its potential biological activities , including antimicrobial and anti-inflammatory properties. The unique structural features of this compound allow it to interact with various biological targets, modulating enzyme activity and influencing cellular processes.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the methoxy and carboxylic acid groups contributes to its chemical reactivity and biological activity. The compound can participate in hydrogen bonding and other interactions that enhance its bioactivity.

The biological effects of this compound are primarily attributed to its interactions with molecular targets, including enzymes and receptors. The methoxy group can form hydrogen bonds, influencing the binding affinity of the compound to specific biological molecules. Additionally, the carboxylic acid group can undergo ionization, affecting solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models. This suggests a role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxyphenylacetic acid | Contains an acetic acid moiety | Lacks the benzoic structure |

| 4-Methoxybenzoic acid | Lacks the methyl group on the benzoic acid moiety | Different position of the methoxy group |

| 2-Methoxybenzoic acid | Lacks the methyl group; methoxy group in different position | Variations in functional groups influence reactivity |

| 5-Fluoro-2-methylbenzoic acid | Contains a fluorine atom instead of a methoxy group | Fluorinated structure leads to different reactivity patterns |

The specific positioning of the methoxy and methyl groups in this compound significantly influences its reactivity and interactions compared to similar compounds.

Case Studies

- Antimicrobial Study : A study investigating the antimicrobial efficacy of various benzoic acid derivatives found that this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anti-inflammatory Research : In a recent investigation, this compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, supporting its potential use in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-5-methylbenzoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with substituted benzoic acid derivatives. For example, coupling a 3-methoxyphenyl group to a 5-methylbenzoic acid backbone via Suzuki-Miyaura cross-coupling (using palladium catalysts) or Friedel-Crafts acylation. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are common, with reaction temperatures optimized between 60–120°C. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Yield improvements can be achieved by adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) or using microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). The methyl group at position 5 appears as a singlet (δ ~2.3 ppm).

- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) functionalities.

- HPLC : Validates purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid).

- Mass Spectrometry : ESI-MS in negative mode confirms the molecular ion [M-H]⁻ at m/z 270.1 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or compound purity. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and solvent controls (e.g., DMSO ≤0.1%).

- Re-evaluate Purity : Re-test compounds via HPLC and NMR to rule out degradation products.

- Structural Analog Comparison : Compare activity with positional isomers (e.g., 2-(4-methoxyphenyl)-5-methylbenzoic acid) to assess substituent effects .

Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies on this compound to explore pharmacological potential?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OH) groups at the phenyl ring to study electronic effects on bioactivity.

- Methyl Group Replacement : Replace the 5-methyl group with bulkier substituents (e.g., -CF₃) to evaluate steric impacts.

- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or GPCRs. Validate with in vitro assays (e.g., ELISA for enzyme inhibition) .

Q. How does the substitution pattern on the phenyl ring influence the physicochemical properties of this compound?

- Methodological Answer :

- LogP Analysis : The 3-methoxy group increases lipophilicity (LogP ~2.8) compared to 4-methoxy analogs (LogP ~2.5), impacting membrane permeability.

- Solubility : Aqueous solubility is pH-dependent; ionization of the carboxylic acid (pKa ~4.2) enhances solubility in basic buffers. Co-solvents (e.g., PEG-400) or nanoformulation can improve bioavailability.

- Thermal Stability : DSC/TGA reveals decomposition temperatures >200°C, suitable for high-temperature reactions .

Q. What strategies can mitigate solubility challenges of this compound in aqueous biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.